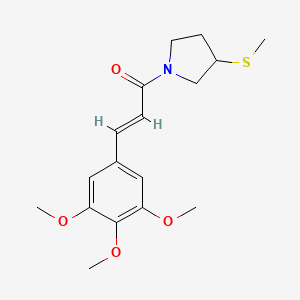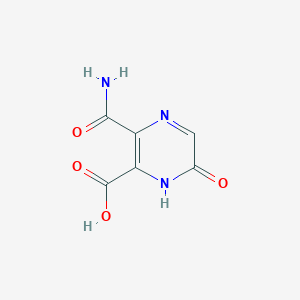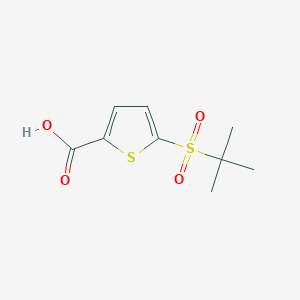![molecular formula C19H9F3N2O4S2 B2471343 4-oxo-N-[4-thiophène-2-yl-5-(2,2,2-trifluoroacétyl)-1,3-thiazol-2-yl]chromène-3-carboxamide CAS No. 477554-74-8](/img/new.no-structure.jpg)
4-oxo-N-[4-thiophène-2-yl-5-(2,2,2-trifluoroacétyl)-1,3-thiazol-2-yl]chromène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H9F3N2O4S2 and its molecular weight is 450.41. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les dérivés du thiophène ont été étudiés pour leurs effets anti-inflammatoires. Ce composé peut présenter une activité anti-inflammatoire en modulant les voies inflammatoires ou en inhibant des enzymes spécifiques impliquées dans l'inflammation .
- L'échafaudage chromène, combiné aux fragments thiophène et thiazole, pourrait contribuer aux propriétés antitumorales. Des chercheurs ont étudié des composés hétérocycliques similaires en tant qu'agents anticancéreux potentiels. Des études supplémentaires sont nécessaires pour évaluer les mécanismes spécifiques et l'efficacité de ce composé .
- Les thiophènes possèdent souvent des propriétés antioxydantes en raison de leur capacité à piéger les radicaux libres. Le groupe trifluoroacétyle et le noyau chromène peuvent améliorer l'activité antioxydante, faisant de ce composé un candidat potentiel pour des investigations plus approfondies .
- Certains dérivés du thiophène présentent des propriétés anxiolytiques et antipsychotiques. La présence du cycle thiophène et du groupe trifluoroacétyle pourrait contribuer à ces effets en interagissant avec les systèmes neurotransmetteurs .
- La structure du composé suggère des interactions potentielles avec les récepteurs des œstrogènes. L'étude de son affinité pour les récepteurs des œstrogènes et de son impact sur les voies hormonales pourrait être pertinente pour la recherche sur la santé des femmes .
- Les thiophènes ont été explorés comme agents antifongiques. La combinaison des cycles thiophène et thiazole dans ce composé peut contribuer à ses propriétés antifongiques. Des tests sur des souches fongiques spécifiques fourniraient des informations précieuses .
Propriétés anti-inflammatoires
Potentiel anticancéreux
Activité antioxydante
Effets anxiolytiques et antipsychotiques
Modulation du récepteur des œstrogènes
Activité antifongique
De plus, il est intéressant de noter que d'autres médicaments disponibles dans le commerce contenant des noyaux thiophène (tels que la Tipépidine, les bromures de Tiquizium et le Dorzolamide) ont déjà démontré des effets thérapeutiques . Par conséquent, ce composé renforce l'intérêt croissant pour les molécules à base de thiophène dans la recherche en chimie médicinale.
Propriétés
Numéro CAS |
477554-74-8 |
|---|---|
Formule moléculaire |
C19H9F3N2O4S2 |
Poids moléculaire |
450.41 |
Nom IUPAC |
4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide |
InChI |
InChI=1S/C19H9F3N2O4S2/c20-19(21,22)16(26)15-13(12-6-3-7-29-12)23-18(30-15)24-17(27)10-8-28-11-5-2-1-4-9(11)14(10)25/h1-8H,(H,23,24,27) |
Clé InChI |
GCNOBVNFYGIBTL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}-1-[(4-fluorophenyl)methyl]-1-(3-methyl-1H-pyrazole-4-carbonyl)urea](/img/structure/B2471260.png)








![O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2471276.png)
![N'-[3-(morpholin-4-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2471278.png)


![Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2471283.png)
